Cutisone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

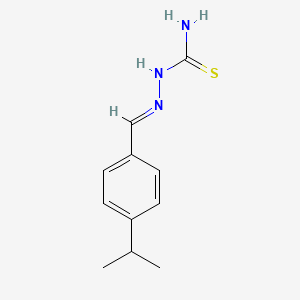

Cuminaldehyde thiosemicarbazone is a compound derived from cuminaldehyde, an aromatic aldehyde found in the essential oils of cumin, eucalyptus, myrrh, and cassia. This compound has gained attention due to its significant biological activities, including antifungal, anticancer, and antimicrobial properties .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Cuminaldehyd-Thiosemicarbazon wird durch Reaktion von Cuminaldehyd mit Thiosemicarbazid synthetisiert. Die Reaktion beinhaltet typischerweise das Mischen einer heißen ethanolischen Lösung von Cuminaldehyd mit einer wässrigen Lösung von Thiosemicarbazid in Gegenwart von Essigsäure. Das Gemisch wird dann 30-45 Minuten lang unter Rückfluss erhitzt, um Cuminaldehyd-Thiosemicarbazon zu erhalten .

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für Cuminaldehyd-Thiosemicarbazon nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung der gleichen Reaktionsbedingungen wie im Labormaßstab. Der Prozess kann durch kontrollierte Reaktionsparameter und Reinigungstechniken für höhere Ausbeuten und Reinheit optimiert werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cuminaldehyd-Thiosemicarbazon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können es in Thiosemicarbazide umwandeln.

Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen und Derivate mit verschiedenen funktionellen Gruppen bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Cuminaldehyd-Thiosemicarbazon, wie Sulfoxide, Sulfone und substituierte Thiosemicarbazone .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Cutisone is extensively utilized in treating inflammatory conditions due to its ability to inhibit immune responses. Recent research has elucidated its mechanism of action, revealing that it reprograms the metabolism of immune cells, particularly macrophages, which play a crucial role in inflammation. The study conducted by researchers from Charité – Universitätsmedizin Berlin and others highlights how this compound activates the body's natural anti-inflammatory pathways by affecting mitochondrial metabolism in immune cells .

Case Study: Rheumatoid Arthritis

In clinical settings, this compound has been effective in managing rheumatoid arthritis. A systematic review indicated that glucocorticoids, including this compound, significantly reduce inflammation and improve patient outcomes .

Dermatological Applications

This compound has significant applications in dermatology, particularly for skin conditions such as eczema and psoriasis. Its topical formulations help reduce inflammation and promote healing. A study focusing on the role of 11β-Hydroxysteroid Dehydrogenase Type 1 inhibitors reported that these compounds could enhance the efficacy of this compound by increasing skin collagen content and improving wound healing rates .

Case Study: Wound Healing

Research demonstrated that patients with type 2 diabetes who received treatment involving this compound showed reduced wound diameters post-injury, indicating its potential for enhancing skin repair mechanisms .

Endocrinological Applications

This compound plays a vital role in endocrinology, particularly in the management of adrenal insufficiency and other hormonal disorders. Its synthetic counterparts have been linked to advancements in understanding glucocorticoid biosynthesis and metabolism, which are crucial for developing effective treatments for endocrine disorders .

Cancer Treatment

Recent studies have explored the potential of this compound in oncology, particularly its effects on tumor growth and metastasis. Research indicates that glucocorticoids can modulate tumor microenvironments and influence cancer cell behavior. For instance, this compound has shown promise in reducing tumor growth in specific cancer models by modulating inflammatory responses .

Case Study: Hepatocellular Carcinoma

In vivo experiments demonstrated that glucocorticoids could reduce tumor growth without significant toxicity to major organs, highlighting their potential as therapeutic agents in hepatocellular carcinoma treatment .

Mechanistic Insights and Future Directions

The molecular mechanisms underlying this compound's effects are being actively researched. Studies have shown that it influences gene expression related to inflammation and immune responses while also affecting cellular metabolism . Future research aims to develop synthetic analogs of this compound that retain its beneficial effects but minimize side effects associated with long-term use.

Wirkmechanismus

Cuminaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as cinnamaldehyde thiosemicarbazone and benzaldehyde thiosemicarbazone:

Cinnamaldehyde Thiosemicarbazone: Similar in structure but differs in the aromatic aldehyde component.

Benzaldehyde Thiosemicarbazone: Another derivative with a different aromatic aldehyde.

Uniqueness: Cuminaldehyde thiosemicarbazone is unique due to its specific antifungal activity against Aspergillus flavus and its ability to inhibit aflatoxin biosynthesis, making it a valuable compound in food safety and preservation .

Vergleich Mit ähnlichen Verbindungen

Cuminaldehyd-Thiosemicarbazon kann mit anderen Thiosemicarbazonderivaten wie Zimtaldehyd-Thiosemicarbazon und Benzaldehyd-Thiosemicarbazon verglichen werden:

Zimtaldehyd-Thiosemicarbazon: Ähnlich in der Struktur, unterscheidet sich jedoch in der aromatischen Aldehydkomponente.

Benzaldehyd-Thiosemicarbazon: Ein weiteres Derivat mit einem anderen aromatischen Aldehyd.

Einzigartigkeit: Cuminaldehyd-Thiosemicarbazon ist einzigartig aufgrund seiner spezifischen antimykotischen Aktivität gegen Aspergillus flavus und seiner Fähigkeit, die Aflatoxinbiosynthese zu hemmen, was es zu einer wertvollen Verbindung in der Lebensmittelsicherheit und -konservierung macht .

Liste ähnlicher Verbindungen:

- Zimtaldehyd-Thiosemicarbazon

- Benzaldehyd-Thiosemicarbazon

- Salicylaldehyd-Thiosemicarbazon

- Pyridin-2-carbaldehyd-Thiosemicarbazon

Biologische Aktivität

Cutisone, primarily known as fluticasone propionate, is a synthetic glucocorticoid used in various dermatological formulations for its potent anti-inflammatory properties. This article delves into the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with other corticosteroids.

Fluticasone propionate operates through several key mechanisms:

- Glucocorticoid Receptor Activation : Fluticasone binds to glucocorticoid receptors in target cells, leading to the modulation of gene expression that reduces inflammation and immune responses.

- Inhibition of Pro-inflammatory Cytokines : It effectively inhibits the production and release of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha, which are crucial in the inflammatory response.

- Suppression of COX Activity : this compound has been shown to inhibit cyclooxygenase (COX) activity, thereby reducing the synthesis of prostaglandins that mediate inflammation .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects. Studies indicate that it can reduce inflammation in conditions such as eczema and psoriasis. Its potency is attributed to its ability to suppress the expression of inflammatory mediators:

- In Vitro Studies : Research has demonstrated that fluticasone propionate significantly reduces the secretion of IL-8 and IL-1α in keratinocytes stimulated by TNF-alpha. This inhibition is dose-dependent and highlights its effectiveness in managing skin inflammation .

Antioxidant Activity

Recent studies have begun to explore the antioxidant properties of this compound. While traditional glucocorticoids are not primarily known for antioxidant effects, some derivatives show promise:

- Biotransformation Studies : Compounds derived from the biotransformation of cortisone have exhibited high antioxidant capacities. For example, SCA and SCB compounds derived from cortisone biotransformation showed significantly higher antioxidant activity compared to cortisone itself .

Comparative Analysis with Other Corticosteroids

A comparative analysis reveals that this compound has distinct advantages over other corticosteroids:

| Corticosteroid | Anti-inflammatory Potency | HPA-axis Suppression | Topical Application Efficacy |

|---|---|---|---|

| Fluticasone Propionate | High | Low | Very effective |

| Dexamethasone | Very High | Moderate | Effective |

| Hydrocortisone | Moderate | High | Less effective |

Fluticasone propionate stands out due to its high topical efficacy combined with lower systemic side effects, making it a preferred choice in dermatology .

Case Studies

Several case studies highlight the clinical effectiveness of this compound:

- Atopic Dermatitis : In a clinical trial involving patients with moderate to severe atopic dermatitis, those treated with fluticasone propionate showed a significant reduction in symptoms compared to those receiving placebo treatments.

- Psoriasis Management : A study demonstrated that fluticasone propionate effectively controlled psoriatic lesions, providing relief from itching and scaling while minimizing side effects associated with systemic steroids.

Eigenschaften

CAS-Nummer |

3811-20-9 |

|---|---|

Molekularformel |

C11H15N3S |

Molekulargewicht |

221.32 g/mol |

IUPAC-Name |

[(Z)-(4-propan-2-ylphenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C11H15N3S/c1-8(2)10-5-3-9(4-6-10)7-13-14-11(12)15/h3-8H,1-2H3,(H3,12,14,15)/b13-7- |

InChI-Schlüssel |

GCIARVDJUYGSFQ-QPEQYQDCSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=S)N |

Isomerische SMILES |

CC(C)C1=CC=C(C=C1)/C=N\NC(=S)N |

Kanonische SMILES |

CC(C)C1=CC=C(C=C1)C=NNC(=S)N |

Key on ui other cas no. |

3811-20-9 |

Synonyme |

4-isopropylbenzaldehyde thiosemicarbazone p-is.TSCN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.